

Application of M7583 in CRISPR-Cas9 Studies of Bruton's Tyrosine Kinase (BTK)

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Compound of Interest

Compound Name: M7583

Cat. No.: B1193092

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Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the development, differentiation, and activation of B-lymphocytes.[1] Its pivotal role in B-cell receptor (BCR) signaling makes it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] The advent of CRISPR-Cas9 genome editing technology has provided an unprecedented ability to precisely manipulate the BTK gene, enabling researchers to dissect its function with high specificity.

M7583 (also known as TL-895) is a potent, highly selective, second-generation irreversible BTK inhibitor.[4][5][6] It acts as an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[4][5] This high selectivity and potency make **M7583** an invaluable tool for pharmacological studies of BTK.

This application note details the use of **M7583** in conjunction with CRISPR-Cas9-mediated studies of BTK. The combination of these two powerful technologies allows for a robust approach to validate the on-target effects of CRISPR-mediated gene editing, to probe the functional consequences of specific BTK mutations, and to explore mechanisms of resistance to BTK inhibitors.

Key Applications

- **Validation of BTK Knockout:** **M7583** can be used as a positive control to phenocopy the effects of a CRISPR-Cas9-mediated BTK knockout. By comparing the cellular phenotype of BTK knockout cells to that of wild-type cells treated with **M7583**, researchers can confirm that the observed effects are indeed due to the loss of BTK function.
- **Functional Analysis of BTK Mutations:** CRISPR-Cas9 can be employed to introduce specific mutations into the BTK gene, such as those associated with drug resistance. **M7583** can then be used to assess the impact of these mutations on inhibitor efficacy.
- **Synergistic Drug Combination Studies:** In cancer cell lines with CRISPR-engineered genetic backgrounds (e.g., knockout of a tumor suppressor gene), **M7583** can be used to explore synergistic interactions with other anti-cancer agents, potentially revealing novel therapeutic strategies.^{[7][8]}
- **Target Engagement and Pathway Analysis:** **M7583** allows for the acute and specific inhibition of BTK activity, which can be used to study the immediate downstream effects on signaling pathways. This is particularly useful in CRISPR-modified cells to understand how BTK alterations impact cellular signaling.

Quantitative Data

The following tables summarize key quantitative data for **M7583** (TL-895) from preclinical studies.

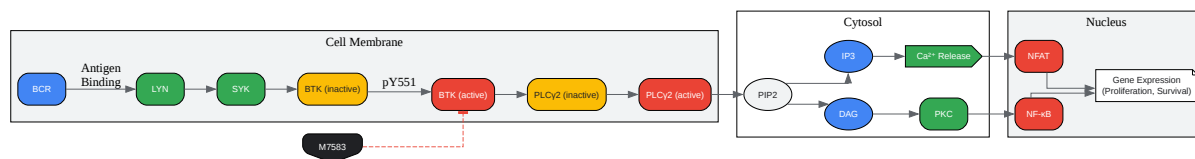
Table 1: In Vitro Potency of **M7583** (TL-895)

Assay Type	Parameter	Value (nM)	Cell Line/System	Reference
Recombinant BTK Activity Assay	IC ₅₀	1.5	Off-Chip mobility assay	[4]
BTK Autophosphorylation (Y223)	IC ₅₀	1 - 10	Ramos Burkitt's Lymphoma	[4]
Kinase Profiler Screen	IC ₅₀	18.5	270 protein kinases	[4]

Table 2: Cellular Effects of **M7583** (TL-895)

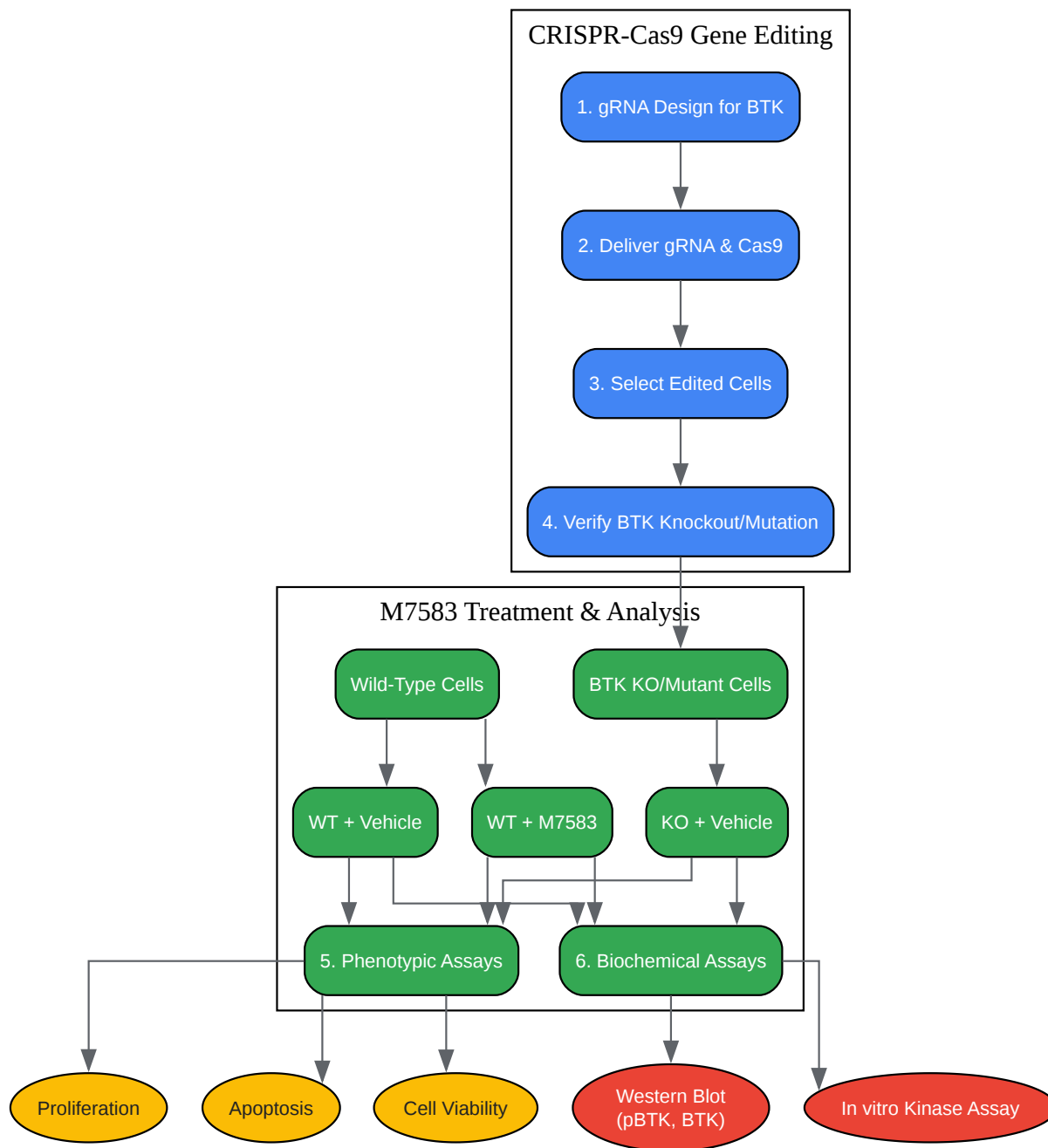
Cell Type	Effect Measured	Finding	Reference
Primary CLL Blasts	Proliferation	Inhibited in vitro	[4]
Activated DLBCL and MCL lines	Growth	Inhibited in a subset of cell lines	[4]
Mino MCL Xenograft Model	Tumor Growth	Significantly inhibited in vivo	[4]
DLBCL PDX Models	Tumor Growth	Significantly inhibited in 5 out of 21 models	[4]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: BTK Signaling Pathway and the inhibitory action of **M7583**.



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Caption: Experimental workflow for BTK studies using CRISPR-Cas9 and **M7583**.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of BTK in a B-cell Lymphoma Cell Line (e.g., TMD8)

This protocol is adapted from methodologies used in CRISPR-based studies of B-cell lymphoma.^{[2][9]}

Materials:

- TMD8 cell line (or other suitable B-cell line)
- Lentiviral vectors for Cas9 and sgRNA expression
- sgRNAs targeting BTK (design using a tool like CHOPCHOP or CRISPOR)
- Lipofectamine CRISPRMAX or similar transfection reagent
- Puromycin for selection
- Complete RPMI-1640 medium
- T7 Endonuclease I assay kit
- Sanger sequencing reagents

Procedure:

- sgRNA Design and Cloning:
 - Design at least two sgRNAs targeting an early exon of the BTK gene to maximize the probability of a frameshift mutation.
 - Synthesize and clone the sgRNAs into a suitable lentiviral vector.
- Lentivirus Production and Transduction:
 - Produce lentiviral particles for Cas9 and the BTK-targeting sgRNAs in a packaging cell line (e.g., HEK293T).

- Transduce the TMD8 cells with the Cas9 and sgRNA lentiviruses. A non-targeting sgRNA should be used as a control.
- Selection of Edited Cells:
 - 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
 - Maintain selection for 7-10 days until a stable population of edited cells is established.
- Verification of Knockout:
 - Genomic Level: Extract genomic DNA from the edited and control cell populations. Perform a T7 Endonuclease I assay or Sanger sequencing of the target region to confirm the presence of insertions/deletions (indels).[\[2\]](#)
 - Protein Level: Perform Western blotting to confirm the absence of BTK protein expression in the knockout cell population.

Protocol 2: M7583 Treatment and Functional Assays

Materials:

- Wild-type and BTK knockout TMD8 cells (from Protocol 1)
- **M7583** (TL-895)
- DMSO (vehicle control)
- CellTiter-Glo Luminescent Cell Viability Assay kit
- Annexin V/PI Apoptosis Detection Kit
- Antibodies for Western blotting: anti-BTK, anti-phospho-BTK (Y223), anti-PLCy2, anti-phospho-PLCy2 (Y759), and a loading control (e.g., anti-GAPDH or anti- β -actin).

Procedure:

- Cell Viability Assay:

- Seed wild-type and BTK knockout cells in a 96-well plate.
- Treat wild-type cells with a dose range of **M7583** (e.g., 0.1 nM to 10 μ M) and a vehicle control (DMSO). Treat BTK knockout cells with the vehicle control.
- Incubate for 72 hours.
- Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
- Compare the viability of **M7583**-treated wild-type cells to that of the BTK knockout cells.
- Apoptosis Assay:
 - Treat wild-type and BTK knockout cells with **M7583** or vehicle as described above.
 - After 48 hours, stain the cells with Annexin V and Propidium Iodide (PI).
 - Analyze the percentage of apoptotic cells by flow cytometry.

Protocol 3: Western Blot Analysis of BTK Pathway Inhibition

This protocol is based on methods for analyzing BTK phosphorylation.[\[1\]](#)[\[4\]](#)

Procedure:

- Cell Treatment and Lysis:
 - Culture wild-type TMD8 cells and stimulate the BCR pathway (e.g., with anti-IgM).
 - Pre-treat cells with varying concentrations of **M7583** or vehicle for 1-2 hours before stimulation.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification and Electrophoresis:
 - Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE.
- Immunoblotting:
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against p-BTK (Y223), total BTK, p-PLC γ 2, total PLC γ 2, and a loading control.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify band intensities to determine the effect of **M7583** on BTK and downstream signaling.

Protocol 4: In Vitro BTK Kinase Assay with M7583

This protocol is adapted from commercially available BTK kinase assay kits.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Recombinant human BTK enzyme
- Kinase assay buffer
- ATP
- A suitable substrate (e.g., poly(Glu,Tyr) peptide)
- **M7583**
- ADP-Glo™ Kinase Assay kit or similar

Procedure:

- Prepare Reagents:

- Prepare a dilution series of **M7583** in kinase buffer.
- Prepare a master mix containing the kinase buffer, ATP, and substrate.
- Kinase Reaction:
 - Add the diluted **M7583** or vehicle to the wells of a 96-well plate.
 - Add the recombinant BTK enzyme to all wells except the "no enzyme" control.
 - Initiate the reaction by adding the master mix.
 - Incubate at 30°C for a specified time (e.g., 30-60 minutes).
- Detection:
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
 - Calculate the IC₅₀ value of **M7583** for BTK inhibition.

Conclusion

The highly selective BTK inhibitor **M7583** is a powerful pharmacological tool that complements the genetic precision of CRISPR-Cas9. By integrating **M7583** into CRISPR-based workflows, researchers can effectively validate gene editing outcomes, perform detailed functional analyses of BTK mutations, and explore novel therapeutic strategies targeting the BTK pathway. The protocols and data presented here provide a framework for the successful application of **M7583** in advancing our understanding of BTK biology and its role in disease.

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References

- 1. Optimizing Integration and Expression of Transgenic Bruton's Tyrosine Kinase for CRISPR-Cas9-Mediated Gene Editing of X-Linked Agammaglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of BLNK and BTK as mediators of rituximab-induced programmed cell death by CRISPR screens in GCB-subtype diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
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